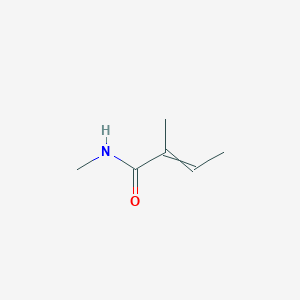
N,2-dimethylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethylbut-2-enamide is an organic compound with the molecular formula C6H11NO. It is a type of enamide, which is a functional group characterized by the presence of an amide group conjugated to a carbon-carbon double bond. Enamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,2-dimethylbut-2-enamide can be synthesized through various methods. One common approach involves the selective desaturation of amides. This method typically employs an Fe-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides and β-halogenated enamides . Another method involves the direct synthesis of enamides via electrophilic activation of amides using LiHMDS and triflic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N,2-dimethylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated amides.
Aplicaciones Científicas De Investigación
N,2-dimethylbut-2-enamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N,2-dimethylbut-2-enamide involves its interaction with molecular targets through its amide and double bond functionalities. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The specific pathways involved depend on the context of its use, such as in pharmaceuticals or as a synthon in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
N,3-dimethyl-2-butenamide: Another enamide with a similar structure but different substitution pattern.
N,N-dimethylbut-2-enamide: A related compound with variations in the substitution of the amide group.
Uniqueness
N,2-dimethylbut-2-enamide is unique due to its specific substitution pattern, which influences its reactivity and applications. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various fields .
Propiedades
Número CAS |
1187-41-3 |
|---|---|
Fórmula molecular |
C6H11NO |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
N,2-dimethylbut-2-enamide |
InChI |
InChI=1S/C6H11NO/c1-4-5(2)6(8)7-3/h4H,1-3H3,(H,7,8) |
Clave InChI |
MREZLUJXFNFQIH-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


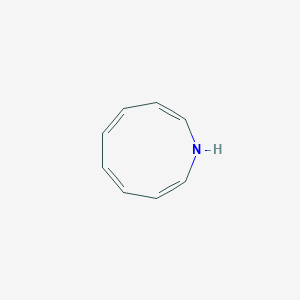
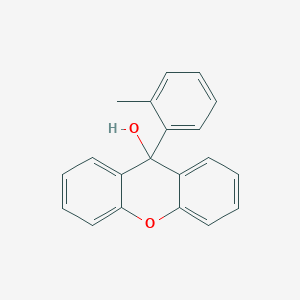
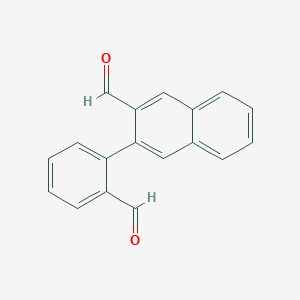
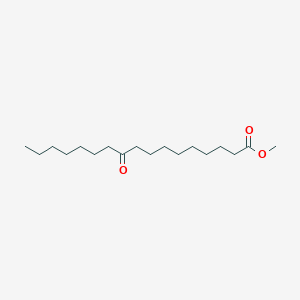
![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)

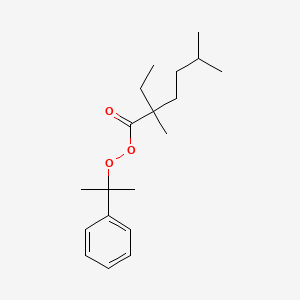
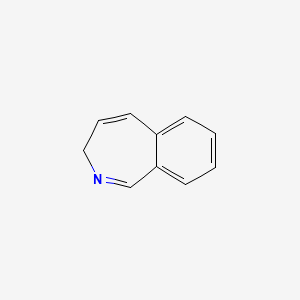
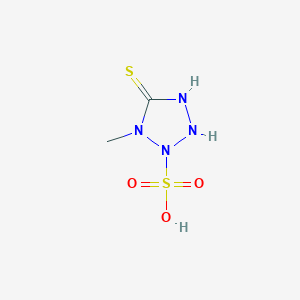

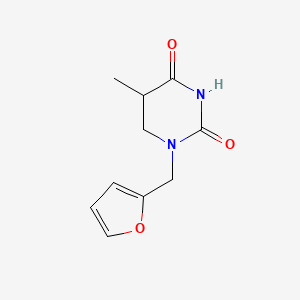
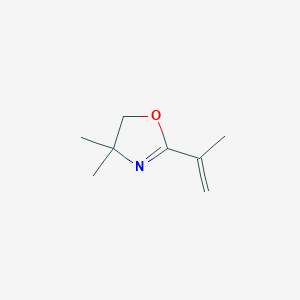
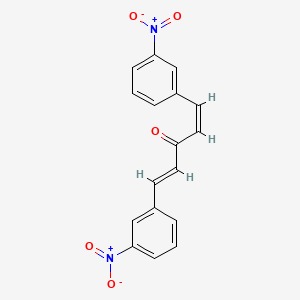
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
